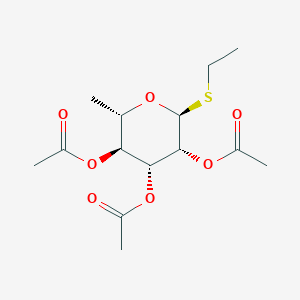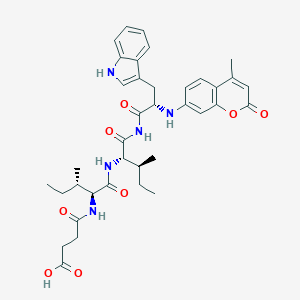
2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine, also known as AC-260584, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of pyridine derivatives and is structurally similar to other pyridine-based compounds that have shown promising results in preclinical studies.
作用機序
The exact mechanism of action of 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine is not fully understood, but it is believed to inhibit the activity of certain protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). These kinases play critical roles in the regulation of cell growth, proliferation, and survival, and their dysregulation has been implicated in the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on the activity of CDKs and GSK-3, which play critical roles in the regulation of cell growth and survival. This makes it a promising candidate for the development of targeted cancer therapies. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine is its potent inhibitory effects on certain protein kinases, which make it a promising candidate for the development of targeted cancer therapies. However, its exact mechanism of action is not fully understood, and further research is needed to fully elucidate its therapeutic potential. Additionally, like many small molecule compounds, this compound may have limitations in terms of its bioavailability and toxicity, which need to be carefully evaluated in preclinical studies.
将来の方向性
There are several potential future directions for research on 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine. One possible direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative disorders, and inflammation. Additionally, further studies are needed to fully elucidate its mechanism of action and to identify potential biomarkers that may be useful in predicting patient response to treatment. Finally, there is a need to develop more efficient and cost-effective synthesis methods for this compound, which may facilitate its translation into clinical use.
合成法
The synthesis of 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine involves a multistep process that starts with the reaction of 4-chloro-2-methyl-5-nitropyridine with sodium ethoxide to form 2-methyl-5-nitro-4-(sodium ethoxy)pyridine. This compound is then reacted with 4-cyanopyridine in the presence of a base to yield this compound. The final product is obtained through purification and isolation steps.
科学的研究の応用
2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to have potent inhibitory effects on certain protein kinases that are involved in the regulation of cell growth and survival. This makes it a promising candidate for the development of targeted cancer therapies.
特性
IUPAC Name |
2-amino-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-8-11(9-2-4-15-5-3-9)6-10(7-13)12(14)16-8/h2-6H,1H3,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGODGFXCRIJNLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)C#N)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156058 |
Source


|
| Record name | 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129090-35-3 |
Source


|
| Record name | 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129090353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

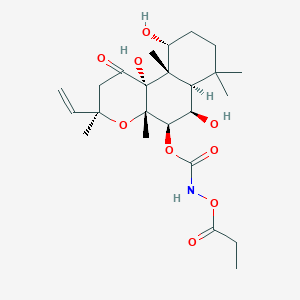
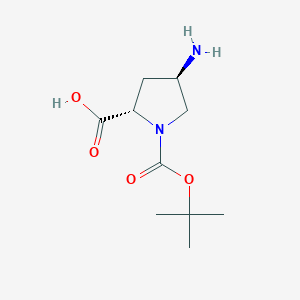
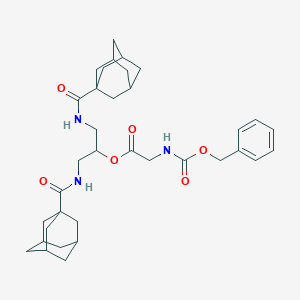

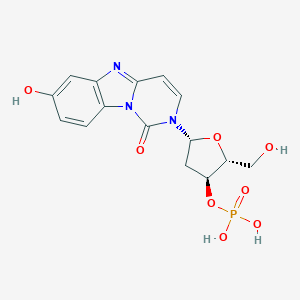

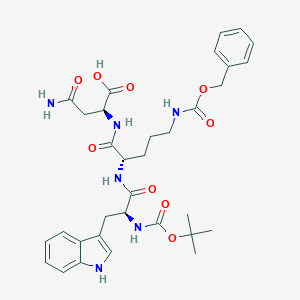
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)
![4-Chloro-7-methylbenzo[d]thiazol-2-amine](/img/structure/B145216.png)

